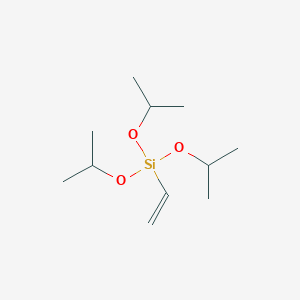
3-Pyridineméthanethiol
Vue d'ensemble
Description
La 3-(Mercaptométhylène)Pyridine est un composé organique appartenant à la classe des pyridines et de leurs dérivés. Les pyridines sont des hétérocycles aromatiques à six chaînons contenant un atome d'azote et cinq atomes de carbone. Ce composé est caractérisé par la présence d'un groupe mercaptométhylène attaché au cycle pyridinique, ce qui lui confère des propriétés chimiques et une réactivité uniques .
Applications De Recherche Scientifique
La 3-(Mercaptométhylène)Pyridine présente une large gamme d'applications en recherche scientifique dans divers domaines :
5. Mécanisme d'action
Le mécanisme d'action de la 3-(Mercaptométhylène)Pyridine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un nucléophile, réagissant avec des centres électrophile dans les molécules biologiques. Cette interaction peut conduire à l'inhibition d'enzymes ou à la perturbation de processus cellulaires, contribuant à ses activités biologiques .
Mécanisme D'action
Target of Action
3-Pyridinemethanethiol is a ligand that primarily targets metals in a variety of coordination complexes . It interacts with these metals to form different compounds, playing a significant role in various chemical reactions.
Mode of Action
The compound interacts with its targets (metals) by forming coordination complexes . It also reacts with alkyl groups to form cyclic thioketones, which are intermediates in many organic syntheses .
Biochemical Pathways
It’s known that the compound is involved in the formation of cyclic thioketones, which are intermediates in many organic syntheses . These syntheses could potentially involve various biochemical pathways.
Result of Action
The molecular and cellular effects of 3-Pyridinemethanethiol’s action involve the formation of coordination complexes with metals and the synthesis of cyclic thioketones . These processes are crucial in various organic syntheses.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Analyse Biochimique
Biochemical Properties
It is known that 3-Pyridinemethanethiol can react with alkyl groups to form cyclic thioketones, which are intermediates in many organic syntheses . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Molecular Mechanism
It is known that it can form a variety of coordination complexes when it reacts with metals
Temporal Effects in Laboratory Settings
It is known to be stable at room temperature and can be stored for a period of time
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-(Mercaptométhylène)Pyridine peut être réalisée par diverses voies de synthèse. Une méthode courante consiste à faire réagir la pyridine-3-carbaldéhyde avec la thiourée en milieu acide pour former le produit souhaité. La réaction nécessite généralement un catalyseur, tel que l'acide chlorhydrique, et est réalisée à des températures élevées pour faciliter la formation du groupe mercaptométhylène .
Méthodes de production industrielle
Dans les milieux industriels, la production de la 3-(Mercaptométhylène)Pyridine peut impliquer l'utilisation de catalyseurs magnétiquement récupérables. Ces catalyseurs peuvent être facilement séparés du milieu réactionnel à l'aide d'un aimant externe, ce qui rend le processus plus efficace et plus respectueux de l'environnement. La grande surface et la préparation simple de ces catalyseurs les rendent adaptés à la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
La 3-(Mercaptométhylène)Pyridine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. La présence du groupe mercaptométhylène la rend particulièrement réactive envers les nucléophiles et les électrophiles .
Réactifs et conditions courants
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium en milieu acide ou basique.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la 3-(Mercaptométhylène)Pyridine peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut donner des thiols ou des thioéthers .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyridine : Un hétérocycle aromatique simple avec un atome d'azote dans le cycle.
Thiopyridine : Un dérivé de la pyridine avec un atome de soufre remplaçant l'un des atomes de carbone.
Pyrimidine : Un hétérocycle aromatique à six chaînons avec deux atomes d'azote dans le cycle.
Unicité
La 3-(Mercaptométhylène)Pyridine est unique en raison de la présence du groupe mercaptométhylène, qui lui confère une réactivité chimique et des activités biologiques distinctes. Cela en fait un composé précieux pour diverses applications scientifiques et industrielles .
Propriétés
IUPAC Name |
pyridin-3-ylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXKCLHOVPXMCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170092 | |
| Record name | 3-Pyridinemethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17617-05-9 | |
| Record name | 3-Pyridinemethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17617-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinemethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017617059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinemethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (pyridin-3-yl)methanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PYRIDINEMETHANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGR16Z02P2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















